1,2-Dimethylcyclohexanol

melting point solid-liquid phase isomer differentiation

1,2-Dimethylcyclohexanol is a secondary alicyclic alcohol with the molecular formula C8H16O. The cyclohexane ring bears a hydroxyl group at C-1 and methyl substituents at C-1 and C-2, generating a pair of vicinal stereocenters.

Molecular Formula C8H16O
Molecular Weight 128.21 g/mol
CAS No. 5402-29-9
Cat. No. B3025573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethylcyclohexanol
CAS5402-29-9
Molecular FormulaC8H16O
Molecular Weight128.21 g/mol
Structural Identifiers
SMILESCC1CCCCC1(C)O
InChIInChI=1S/C8H16O/c1-7-5-3-4-6-8(7,2)9/h7,9H,3-6H2,1-2H3
InChIKeyRAZWADXTNBRANC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethylcyclohexanol (CAS 5402-29-9) – Physical Property and Isomer-Selection Guide


1,2-Dimethylcyclohexanol is a secondary alicyclic alcohol with the molecular formula C8H16O [1]. The cyclohexane ring bears a hydroxyl group at C-1 and methyl substituents at C-1 and C-2, generating a pair of vicinal stereocenters . Typically supplied as a mixture of stereoisomers, this compound serves as a versatile intermediate for mechanistic and synthetic studies .

Why Isomeric Interchange Fails for Dimethylcyclohexanols


The dimethylcyclohexanol positional isomers exhibit wide variations in melting point, boiling point, density, and refractive index that preclude direct interchange without re-validation. For example, 1,2-dimethylcyclohexanol melts at 24–25 °C , whereas 1,4-dimethylcyclohexanol is a solid at room temperature (mp 51 °C) [1] and 3,5-dimethylcyclohexanol remains liquid down to 11–12 °C . Such differences directly impact storage conditions, handling protocols, and formulation compatibility. Furthermore, the vicinal methyl groups in the 1,2-isomer impose steric constraints that alter hydrogen-bonding capacity and conformational equilibria relative to other regioisomers [2].

Quantitative Property Comparison of 1,2-Dimethylcyclohexanol Against Other C8H16O Cyclohexanol Isomers


Melting Point Difference Between 1,2- and 1,4-Dimethylcyclohexanol

1,2-Dimethylcyclohexanol exhibits a melting point of 24–25 °C , which is significantly lower than that of 1,4-dimethylcyclohexanol (51 °C) [1] and higher than that of 3,5-dimethylcyclohexanol (11–12 °C) . The 1,2-isomer also melts at a lower temperature than 2,6-dimethylcyclohexanol (32.5 °C) .

melting point solid-liquid phase isomer differentiation

Boiling Point Hierarchy of 1,2-Dimethylcyclohexanol and Its Positional Isomers

1,2-Dimethylcyclohexanol has a boiling point of 174.3 °C at 760 mmHg [1], which is lower than 2,3-dimethylcyclohexanol (181 °C) [2] and 3,5-dimethylcyclohexanol (185–186 °C) , but comparable to 1,4-dimethylcyclohexanol (170 °C) [3].

boiling point distillation isomer separation

Density Difference Between 1,2-Dimethylcyclohexanol and 2,6-/3,5-Isomers

The density of 1,2-dimethylcyclohexanol is 0.903 g/cm³ [1], which is lower than that of 2,6-dimethylcyclohexanol (0.94 g/cm³) and higher than that of 3,5-dimethylcyclohexanol (0.892 g/cm³) . The 1,2-isomer density is nearly identical to that of 1,4-dimethylcyclohexanol (0.906 g/cm³) [2].

density quality control formulation

Refractive Index as a Rapid Identity Test for 1,2-Dimethylcyclohexanol

1,2-Dimethylcyclohexanol has a refractive index of 1.456 [1], which is lower than that of 2,6-dimethylcyclohexanol (1.4585–1.4615) and slightly higher than that of 3,5-dimethylcyclohexanol (1.455) .

refractive index identity test incoming inspection

Application Scenarios for 1,2-Dimethylcyclohexanol Based on Measured Differentiation


Melt-Phase Reaction Medium for Solvent-Free Synthesis

The melting point of 24–25 °C [1] enables 1,2-dimethylcyclohexanol to be used as a low-temperature melt that serves as both solvent and reactant in solvent-free organic reactions. Unlike 1,4-dimethylcyclohexanol (mp 51 °C) , which requires heating to achieve liquidity, the 1,2-isomer liquefies near ambient temperature, reducing energy input and enabling ambient-condition processing.

Chiral Scaffold for Asymmetric Synthesis and Stereochemical Probing

The vicinal stereocenters at C-1 and C-2 provide a defined chiral environment exploitable in asymmetric induction and mechanistic studies. Conformational preferences determined by 13C NMR [2] allow researchers to predict diastereoselectivity in reactions such as esterification or oxidation, making the compound a valuable model for advanced mechanistic investigation.

GC-MS Retention Index Marker for Isomer-Specific Analysis

The distinct boiling point (174.3 °C) [1] and refractive index (1.456) [1] of 1,2-dimethylcyclohexanol make it suitable as a retention index marker in gas chromatography-mass spectrometry methods for isomer separation. Its chromatographic behavior differs sufficiently from 2,3-dimethylcyclohexanol (bp 181 °C) [3] and 3,5-dimethylcyclohexanol (bp 185–186 °C) to enable baseline resolution.

Quality Control Reference for Isomer-Specific Incoming Inspection

Procurement and quality assurance teams can use the combined physical property profile—melting point (24–25 °C) , density (0.903 g/cm³) [1], and refractive index (1.456) [1]—as a multi-parameter fingerprint to confirm the identity of 1,2-dimethylcyclohexanol upon receipt. These easily measurable properties enable rapid, low-cost screening to distinguish it from other dimethylcyclohexanol isomers, reducing the risk of cross-contamination in multi-isomer inventory environments [3].

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